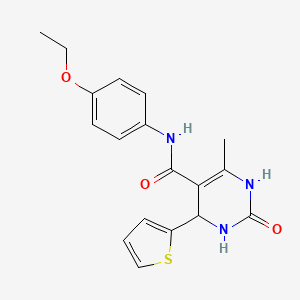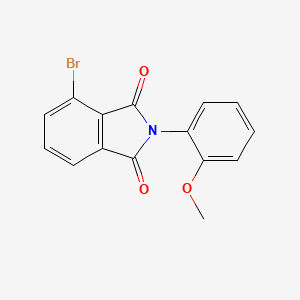![molecular formula C19H17ClN4O4S B5167828 8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE](/img/structure/B5167828.png)
8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a nitro group at the 5-position and a piperazine ring sulfonylated with a 4-chlorobenzene group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative is reacted with piperazine.
Sulfonylation: Finally, the piperazine derivative is sulfonylated with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorobenzene group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 8-[4-(4-AMINOBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring and sulfonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE
- **8-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE
- **8-[4-(4-BROMOBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE
Uniqueness
8-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE is unique due to the presence of the 4-chlorobenzene sulfonyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
8-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-14-3-5-15(6-4-14)29(27,28)23-12-10-22(11-13-23)18-8-7-17(24(25)26)16-2-1-9-21-19(16)18/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQONJSBWQZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[11-(2-pyrrolidin-1-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B5167749.png)



![[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5167796.png)

![N-[3-(2,4-dichlorophenoxy)propyl]butan-1-amine](/img/structure/B5167801.png)
![4-[1-(dimethylamino)ethylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5167802.png)
![4,4'-[(allylimino)bis(methylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5167808.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylbutanamide](/img/structure/B5167834.png)
![1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5167835.png)
![ethyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5167862.png)
